Product packaging for 1|A-Hydroxytaurodeoxycholic Acid-d4(Cat. No.:)

1|A-Hydroxytaurodeoxycholic Acid-d4

Cat. No.: B12396618
M. Wt: 520.7 g/mol
InChI Key: LWWXZERZYXMXET-HIVIYKOPSA-N
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Description

Contextualization of Bile Acids as Signaling Molecules and Metabolic Intermediates

Bile acids are steroid acids, primarily synthesized in the liver from cholesterol, and are fundamental components of bile. wikipedia.org While their role in the digestion and absorption of fats and fat-soluble vitamins is well-established, recent research has unveiled their broader physiological significance. wikipedia.orgresearchgate.net Bile acids are now understood to be potent signaling molecules that regulate a wide array of metabolic pathways. benthamdirect.com

Overview of Bile Acid Synthesis and Conjugation Pathways

The biosynthesis of bile acids is a multi-step enzymatic process that primarily occurs in hepatocytes and represents a major route for cholesterol catabolism. numberanalytics.comfrontiersin.org There are two main pathways for the synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA): the classical (or neutral) pathway and the alternative (or acidic) pathway. numberanalytics.com

Classical Pathway: This is the predominant pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis. numberanalytics.com

Following their synthesis, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933). frontiersin.org This conjugation process, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), increases their water solubility and amphipathic nature, which is crucial for their function. numberanalytics.comfrontiersin.org

Physiological Significance of Bile Acids in Biological Systems

The physiological roles of bile acids extend far beyond their function in digestion. They act as signaling molecules by activating specific receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). benthamdirect.com Through these receptors, bile acids regulate their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism. benthamdirect.com They are also involved in modulating inflammatory responses and maintaining gut barrier integrity. The enterohepatic circulation, a highly efficient process of recycling bile acids between the liver and the intestine, ensures a constant supply of these vital molecules for their diverse functions. colostate.edu

Rationale for Deuterated Analogues in Contemporary Scientific Inquiry

The complexity of biological systems necessitates sophisticated tools for accurate and precise measurement of specific molecules. Deuterated analogues, such as 1α-Hydroxytaurodeoxycholic Acid-d4, have become indispensable in modern biochemical research, particularly in the field of metabolomics.

Principles of Stable Isotope Labeling in Complex Biological Matrices

Stable isotope labeling involves the incorporation of a "heavy" isotope, such as deuterium (B1214612) (²H or D), into a molecule of interest. washington.edu This labeling creates a compound that is chemically identical to its naturally occurring ("light") counterpart but has a higher molecular weight. washington.edu This mass difference allows for the differentiation and quantification of the labeled and unlabeled forms using mass spectrometry. washington.eduwikipedia.org In complex biological matrices like plasma or tissue extracts, where numerous compounds are present, this technique provides a high degree of specificity and reduces interference from other molecules. clearsynth.com

Advantages of Deuterium Incorporation for Tracer Methodologies

The use of deuterium-labeled compounds as internal standards offers several advantages in tracer methodologies:

Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, it can serve as an internal reference to correct for variations during sample preparation, extraction, and analysis. aptochem.com This significantly improves the accuracy and precision of quantification.

Co-elution with Analyte: Since the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes during chromatographic separation, which is a crucial characteristic for a reliable internal standard. aptochem.com

Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Deuterated internal standards experience similar matrix effects as the analyte, allowing for effective compensation and more accurate measurements. clearsynth.com

Specific Research Focus on 1|A-Hydroxytaurodeoxycholic Acid-d4

1α-Hydroxytaurodeoxycholic Acid-d4 is a deuterated form of 1α-Hydroxytaurodeoxycholic acid, a specific bile acid metabolite. The incorporation of four deuterium atoms provides a sufficient mass shift for clear differentiation from the endogenous compound in mass spectrometry-based analyses. This makes it an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological samples.

The use of 1α-Hydroxytaurodeoxycholic Acid-d4 enables researchers to precisely study the metabolic pathways involving this particular bile acid. By using it as a tracer, scientists can investigate its formation, metabolism, and excretion, providing valuable data on the fluxes through specific biochemical pathways under different physiological or pathological conditions. This level of detail is crucial for understanding the intricate regulatory networks governed by bile acids and for identifying potential biomarkers for various diseases.

Detailed Research Findings

While specific research findings on 1α-Hydroxytaurodeoxycholic Acid-d4 are often embedded within broader metabolomic studies, its application is foundational to achieving reliable and reproducible results. For instance, in studies investigating the impact of gut microbiota on bile acid profiles, the use of deuterated standards like this one is essential for the accurate quantification of subtle but significant changes in the concentrations of specific bile acid species.

FeatureDescription
Chemical Formula C₂₆H₃₉D₄NO₅S
Isotopic Purity Typically high, ensuring minimal interference from unlabeled species.
Application Internal standard for mass spectrometry-based quantification of 1α-Hydroxytaurodeoxycholic acid.
Research Area Metabolomics, particularly the study of bile acid metabolism and signaling.

Significance of this Specific Conjugated Bile Acid Isomer

The specific structure of 1α-Hydroxytaurodeoxycholic Acid-d4 imparts particular significance for its use in research. The "1α-hydroxy" group points to a specific site of hydroxylation on the steroid nucleus of the bile acid. The position of hydroxyl groups is a key determinant of a bile acid's biological activity and its interaction with specific receptors. For instance, different hydroxylated bile acids can have varying effects on metabolic regulation and inflammatory responses. nih.govnih.gov

The "tauro" portion of the name indicates that the bile acid is conjugated with the amino acid taurine. In the liver, primary bile acids are conjugated with either taurine or glycine before being secreted into the bile. youtube.com This conjugation process significantly increases the water solubility of the bile acid, making it a more effective detergent for emulsifying fats. youtube.com Taurine conjugation, in particular, has been linked to specific health outcomes and microbial metabolism. For example, diets rich in animal protein can favor taurine conjugation. illinois.edu Furthermore, taurine-conjugated bile acids have been associated with anti-hypertensive effects and play a role in the gut-liver axis, potentially influencing liver diseases like hepatitis C. nih.govnih.gov

The "-d4" signifies that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is what makes the compound invaluable as an internal standard in quantitative mass spectrometry. clearsynth.comaptochem.com When researchers aim to measure the precise levels of the endogenous (naturally occurring) 1α-Hydroxytaurodeoxycholic acid in a biological sample (like blood or tissue), they add a known amount of the deuterated standard. clearsynth.com Because the standard and the target analyte behave almost identically during the analytical process, any loss or variation in the signal of the target can be accurately corrected by measuring the signal of the standard. aptochem.com This method greatly improves the accuracy and robustness of quantitative bioanalysis. aptochem.com

Table 1: Key Characteristics of 1α-Hydroxytaurodeoxycholic Acid-d4 and Related Compounds

Compound Name Type Key Feature Primary Role in Research
1α-Hydroxytaurodeoxycholic Acid-d4 Deuterated Conjugated Bile Acid Isotope-labeled Internal standard for mass spectrometry
1α-Hydroxytaurodeoxycholic Acid Conjugated Bile Acid 1α-hydroxy group, Taurine conjugate Analyte in metabolomics studies
Cholic Acid Primary Bile Acid Synthesized in the liver from cholesterol Precursor to conjugated and secondary bile acids
Taurocholic Acid Conjugated Bile Acid Taurine conjugate of cholic acid Involved in fat digestion, signaling

Current Gaps and Emerging Research Opportunities for Deuterated Bile Acids

The field of metabolomics, particularly the study of the gut microbiome's influence on health, has unveiled a vast and previously underappreciated diversity of bile acids. technologynetworks.com Recent discoveries have expanded the known number of bile acid structures from a few hundred to thousands, highlighting how gut microbes modify these molecules and communicate with the rest of the body. cbirt.nettechnologynetworks.com This explosion in known bile acid diversity presents both a challenge and a significant opportunity for research.

A primary gap is the availability of well-characterized, isotopically labeled internal standards for this newly discovered array of microbial bile acid conjugates. nih.gov While deuterated standards are the gold standard for quantitative mass spectrometry, their use is not without limitations. aptochem.comnih.gov For instance, in complex samples, matrix effects can sometimes cause the analyte and the deuterated standard to behave slightly differently, which can affect accuracy. myadlm.org Furthermore, synthesizing specific, highly substituted deuterated standards can be expensive and challenging. nih.gov

Despite these challenges, the emerging opportunities are vast.

Mapping Novel Metabolic Pathways: The availability of a broader range of deuterated bile acid standards will enable researchers to accurately quantify newly discovered microbial bile acids in various biological states. This is crucial for understanding their specific roles in health and disease, from metabolic disorders like diabetes to immune system regulation. elsevier.estechnologynetworks.com

Improving Diagnostic Tools: Precise measurement of specific bile acid profiles in blood or feces can serve as biomarkers for diseases. For example, altered bile acid profiles are associated with recurrent Clostridioides difficile infection, and tracking these changes can assess the efficacy of treatments like microbiota-based therapies. nih.gov Developing robust assays with specific deuterated standards is key to translating these findings into clinical diagnostics.

Understanding Host-Microbe Interactions: The gut microbiome chemically alters bile acids produced by the liver, creating a complex language of signaling molecules. cbirt.net Deuterated standards are essential tools to decipher this language, allowing scientists to track the transformation of specific bile acids by gut bacteria and understand how these modified molecules signal back to the host to influence everything from lipid metabolism to brain health. cbirt.netnih.gov

Therapeutic Development: As specific bile acids are identified as key regulators of receptors like FXR and TGR5, they become potential therapeutic targets. nih.gov Accurate quantification using deuterated standards is fundamental in preclinical and clinical studies to understand the pharmacokinetics and pharmacodynamics of bile acid-based drugs.

Table 2: Mentioned Compound Names

Compound Name
1α-Hydroxytaurodeoxycholic Acid-d4
1α-Hydroxytaurodeoxycholic acid
Bile acids
Cholic Acid
Cholesterol
Deoxycholic Acid
Glycine
Taurocholic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO7S B12396618 1|A-Hydroxytaurodeoxycholic Acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H45NO7S

Molecular Weight

520.7 g/mol

IUPAC Name

2-[[(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D

InChI Key

LWWXZERZYXMXET-HIVIYKOPSA-N

Isomeric SMILES

[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)NCCS(=O)(=O)O)[2H]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 1|a Hydroxytaurodeoxycholic Acid D4

Strategies for Deuterium (B1214612) Incorporation During Chemical Synthesis

The introduction of deuterium atoms into a target molecule requires specialized synthetic strategies. The stability of the deuterium label is paramount to prevent back-exchange with protons, which would compromise the accuracy of quantitative assays. sigmaaldrich.com

Regiospecific Deuteration Techniques

Regiospecific deuteration involves the selective replacement of hydrogen with deuterium at specific positions within a molecule. In the context of bile acid synthesis, this often involves multi-step chemical transformations. For instance, the synthesis of deuterated bile acids like Ursodeoxycholic Acid-d4 (UDCA-d4) involves introducing deuterium at the C2, C2, C4, and C4 positions of the cholan-24-oic acid backbone. caymanchem.com This is typically achieved through methods such as base-catalyzed exchange reactions in deuterated solvents or the use of deuterated reducing agents at specific synthetic steps.

The synthesis of 1α-Hydroxytaurodeoxycholic Acid-d4 would likely follow a similar multi-step pathway, starting from a suitable bile acid precursor. The introduction of the 1α-hydroxyl group and the taurine (B1682933) conjugate, along with the regiospecific incorporation of four deuterium atoms, presents a significant synthetic challenge. The parent drug, Taurodeoxycholic acid, serves as the foundational structure for this complex molecule. acanthusresearch.com

Starting MaterialKey TransformationDeuteration Strategy
Deoxycholic Acid1α-hydroxylationNot Applicable
1α-Hydroxydeoxycholic AcidDeuteration of the steroid nucleusBase-catalyzed exchange or deuterated reagents
1α-Hydroxydeoxycholic Acid-d4Taurine conjugationAmide bond formation

Enzymatic Deuteration Approaches

Enzymatic methods offer a high degree of regio- and stereoselectivity in chemical transformations, which can be advantageous for introducing deuterium labels. While chemical synthesis remains the primary route for many deuterated standards, enzymatic approaches are being explored. For example, cytochrome P450 enzymes have been shown to catalyze the regio- and stereoselective hydroxylation of steroids, a key step in bile acid synthesis. nih.gov

In the context of deuteration, enzymes could potentially be used in several ways:

Deuterated Substrates: Utilizing a deuterated precursor molecule in an enzymatic reaction.

Deuterated Cofactors: Employing deuterated reducing cofactors like NADPH-d in enzymatic reduction steps. Studies have shown deuterium transfer from deuterated ethanol (B145695) via NADPH to bile acids in rat liver perfusions. nih.gov

Enzymatic Exchange: Some enzymes can catalyze the exchange of protons with deuterium from a deuterated solvent (D₂O).

Bile acid-CoA:amino acid N-acyltransferase (BAAT) is the key enzyme responsible for conjugating bile acids with amino acids like taurine and glycine (B1666218). nih.gov In a potential enzymatic synthesis of 1α-Hydroxytaurodeoxycholic Acid-d4, a deuterated 1α-Hydroxydeoxycholic acid-CoA ester would be a necessary intermediate. nih.gov

Production and Purification Techniques for High-Purity 1α-Hydroxytaurodeoxycholic Acid-d4

The production of high-purity deuterated standards is essential for their use in quantitative mass spectrometry. caymanchem.com This involves not only a robust synthetic protocol but also rigorous purification and quality control procedures.

Laboratory-Scale Synthesis Protocols

Synthesis of the 1α-hydroxylated steroid core: This may involve stereoselective reduction of a corresponding ketone or direct hydroxylation using specific reagents.

Regiospecific deuteration: Introduction of deuterium atoms at stable positions on the steroid nucleus.

Activation of the carboxylic acid: Conversion of the C-24 carboxylic acid to an activated form, such as a CoA thioester, to facilitate amide bond formation. nih.gov

Conjugation with taurine: Reaction of the activated bile acid with taurine to form the final tauro-conjugate.

Each step requires careful optimization of reaction conditions (temperature, solvent, catalyst) and purification of intermediates, often using chromatographic techniques like column chromatography.

Challenges in Achieving Isotopic Purity and Chemical Stability

Several challenges are inherent in the synthesis and purification of deuterated compounds:

Isotopic Enrichment: Achieving high levels of deuterium incorporation (typically >98%) is crucial. Incomplete deuteration can lead to a distribution of isotopologues, which can complicate mass spectrometric analysis. sigmaaldrich.comgoogle.com

Chemical Purity: The final product must be free of starting materials, reagents, and side-products from the synthesis. This is often achieved through techniques like high-performance liquid chromatography (HPLC). researchgate.net

Stability: The deuterium labels must be in non-exchangeable positions to ensure stability during storage and analysis. The taurine conjugate itself can be susceptible to hydrolysis under strongly alkaline conditions. nih.gov The final product is often stored at low temperatures (-20°C) and under an inert atmosphere (e.g., argon) to maintain integrity. caymanchem.com

Quality Control and Validation of Deuterium Labeling

Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of the final product. The use of deuterated internal standards is a cornerstone of accurate quantitative analysis in various fields, including cannabis testing, where they help to correct for matrix effects. lcms.cz

Key analytical techniques used for validation include:

Mass Spectrometry (MS): Used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment by analyzing the distribution of isotopologues. sigmaaldrich.com Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying the structure and dynamics of molecules, including bile acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the positions of the deuterium labels.

High-Performance Liquid Chromatography (HPLC): Used to assess the chemical purity of the compound. Ideally, the deuterated standard should co-elute with the unlabeled analyte. aptochem.comchromforum.org

The certificate of analysis for a deuterated standard will typically provide information on its chemical purity, isotopic purity (e.g., ≥99% deuterated forms), and concentration if sold as a solution. caymanchem.comcaymanchem.comcaymanchem.com

Analytical TechniquePurposeKey Information Provided
Mass Spectrometry (MS)Identity and Isotopic EnrichmentMolecular weight, distribution of isotopologues
Nuclear Magnetic Resonance (NMR)Structural ConfirmationPosition of deuterium labels
High-Performance Liquid Chromatography (HPLC)Chemical PurityPresence of impurities, retention time

Spectroscopic Verification of Deuteration Sites and Levels

Following synthesis, it is imperative to verify the location and extent of deuterium incorporation. The primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Deuterium NMR (²H NMR) is a powerful tool for directly observing the deuterium nuclei. Unlike ¹H NMR, where the absence of a signal might suggest deuteration, ²H NMR provides a positive signal for each deuterium atom in the molecule. wikipedia.orgsigmaaldrich.com This technique can confirm the presence of deuterium and, through analysis of the chemical shifts, can help in determining the specific sites of deuteration. wikipedia.org However, due to the low magnetogyric ratio of deuterium, ²H NMR is most effective for highly deuterated compounds. sigmaaldrich.com

The following table summarizes the key spectroscopic techniques used for verification:

Technique Information Provided Key Advantages Considerations
Deuterium NMR (²H NMR) Confirms the presence and location of deuterium atoms. wikipedia.orgsigmaaldrich.comDirectly observes deuterium nuclei, providing structural information. wikipedia.orgLower sensitivity compared to ¹H NMR; best for highly enriched compounds. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) Determines isotopic enrichment and distribution of isotopologues. rsc.orgacs.orgHigh accuracy in mass measurement allows for precise determination of deuteration levels. acs.orgRequires careful calibration and data analysis to calculate enrichment accurately. nih.gov
Tandem Mass Spectrometry (MS/MS) Provides structural information by fragmenting the molecule. frontiersin.orgCan help confirm the location of deuterium atoms by analyzing the mass of fragments. sciex.comFragmentation patterns can be complex to interpret.

Purity Assessment of Synthesized 1α-Hydroxytaurodeoxycholic Acid-d4 Analogues

The purity of the synthesized 1α-Hydroxytaurodeoxycholic Acid-d4 is critical, especially for its use as an analytical standard. caymanchem.com Purity assessment involves both identifying and quantifying any impurities, which may include unreacted starting materials, byproducts of the synthesis, or isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of bile acids and their analogues. frontiersin.orgresearchgate.net This technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. frontiersin.org Chromatography separates the target compound from impurities, while the mass spectrometer provides accurate quantification, often using a deuterated internal standard for enhanced precision. frontiersin.org

Nuclear Magnetic Resonance (NMR) also plays a role in purity assessment by confirming the structural integrity of the compound. rsc.org ¹H NMR can detect proton-containing impurities, while other NMR techniques can provide a comprehensive picture of the molecule's structure. sigmaaldrich.com

The following table outlines the methods for assessing the purity of synthesized 1α-Hydroxytaurodeoxycholic Acid-d4:

Method Purpose Details
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification and separation of impurities. frontiersin.orgresearchgate.netHPLC or UPLC separates the analyte from other compounds before detection by MS/MS, allowing for high sensitivity and specificity. frontiersin.org
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of structural impurities. rsc.orgProvides a detailed structural profile of the compound, helping to identify any structurally related impurities. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives. nih.govCan be used for certain bile acid analyses after derivatization to increase volatility. nih.gov

Deuterated bile acids, including analogues like 1α-Hydroxytaurodeoxycholic Acid-d4, are frequently used as internal standards in quantitative mass spectrometry to improve the accuracy and reproducibility of the analysis of their non-deuterated counterparts in biological samples. caymanchem.comfrontiersin.org

Advanced Analytical Characterization and Quantification of 1|a Hydroxytaurodeoxycholic Acid D4

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) has become the cornerstone for the analysis of bile acids due to its high sensitivity, specificity, and ability to provide structural information. nih.govnih.gov Various MS-based platforms are employed to profile the complex mixture of bile acids found in biological matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bile Acid Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the comprehensive analysis of bile acids. nih.govnih.govmdpi.com This technique offers exceptional resolution, sensitivity, and specificity, making it suitable for quantifying individual bile acids, including their conjugated forms, in complex biological samples like plasma, serum, and tissue. researchgate.netmdpi.comnih.govmdpi.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the speed and efficiency of these analyses. nih.govspringernature.com

A significant challenge in bile acid analysis is the separation of isomers, which are compounds with the same chemical formula but different structural arrangements. sciex.comnih.gov Many bile acids are structural isomers, differing only in the spatial orientation of hydroxyl groups on the steroid core. sciex.com Robust chromatographic methods are essential to differentiate these isomers.

Key developments in separation methods include:

Reversed-Phase Chromatography: C18 and other reversed-phase columns are commonly used with water/methanol or water/acetonitrile (B52724) gradients to separate bile acids based on their hydrophobicity. nih.govacs.org The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and separation. acs.orgnih.gov

Ion Mobility Spectrometry (IMS): When coupled with LC-MS, IMS provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. nih.govsciex.com This technique, also known as LC-DMS-MS when using Differential Mobility Spectrometry, can effectively separate isomeric and isobaric bile acids that are difficult to resolve by chromatography alone. sciex.com

Capillary Liquid Chromatography (cLC): The use of columns with smaller inner diameters, as in cLC, can lead to improved separation of bile acid isomers. acs.org

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization and selective quantification of bile acids. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. ucl.ac.uk

For a tauro-conjugated bile acid like 1α-Hydroxytaurodeoxycholic Acid-d4, fragmentation typically occurs at the amide bond linking the steroid nucleus to the taurine (B1682933) moiety. nih.govucl.ac.uk This results in characteristic fragment ions corresponding to the taurine group (e.g., m/z 124) and the steroid skeleton. researchgate.net The fragmentation pattern of the steroid portion can provide information about the number and position of hydroxyl groups, although differentiating isomers based solely on fragmentation can be challenging. nih.gov The analysis of these fragmentation pathways is crucial for the unambiguous identification of different bile acids in a sample. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogues

Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. nih.govshimadzu.com However, due to the low volatility of bile acids, a derivatization step is required prior to analysis. shimadzu.comrestek.com This process modifies the polar functional groups (carboxyl and hydroxyl groups) to increase the volatility of the analytes. research-solution.com

Common derivatization strategies include:

Esterification: The carboxyl group is often converted to a methyl ester. shimadzu.com

Silylation: The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). shimadzu.comrestek.comresearch-solution.com

While LC-MS/MS is more commonly used today, GC-MS can provide excellent separation of structurally similar bile acids and remains a valuable tool in certain research contexts. shimadzu.comnih.gov

Derivatization ReagentTarget Functional GroupReference
Trimethylsilylimidazole (TMSI)Hydroxyl shimadzu.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Carboxyl restek.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl, Carboxyl restek.com
n-Butylboronic acid1,2- or 1,3-diols gcms.cz

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS), often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. sciex.comnih.gov This capability is invaluable for increasing confidence in compound identification by allowing for the determination of the elemental formula of an unknown compound. nih.govmdpi.com For bile acid profiling, HRMS can help to distinguish between different bile acids and their metabolites, including glucuronide and sulfate (B86663) conjugates, by providing their exact masses. nih.govnih.gov The high resolution also improves selectivity by allowing the use of very narrow mass extraction windows, which reduces background noise and enhances the signal-to-noise ratio. sciex.com

Analytical PlatformKey FeaturesApplication in Bile Acid AnalysisReference
LC-MS/MSHigh sensitivity and specificity, suitable for complex mixtures."Gold standard" for quantitative profiling of individual bile acids. researchgate.netnih.govmdpi.com
GC-MSRequires derivatization, provides high chromatographic resolution.Analysis of volatile derivatives, useful for isomer separation. nih.govshimadzu.comshimadzu.com
HRMSProvides accurate mass measurement and elemental composition.Confident identification of known and unknown bile acids and their conjugates. nih.govsciex.comnih.gov

Method Validation for Quantitative Analysis of 1α-Hydroxytaurodeoxycholic Acid-d4 and Related Metabolites

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantitative analysis of 1α-Hydroxytaurodeoxycholic Acid-d4 and its related metabolites, validation demonstrates that the method is reliable, accurate, and reproducible.

Assessment of Linearity, Sensitivity, and Reproducibility

A comprehensive validation process assesses several key parameters:

Linearity: This parameter evaluates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by analyzing a series of standards at different concentrations. nih.gov For bile acid analysis using LC-MS/MS, methods typically exhibit good linearity with high regression coefficients (r² > 0.99) over a wide concentration range, for example, from 5 ng/mL to 5000 ng/mL. nih.govshimadzu.co.kr

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For bile acids, highly sensitive LC-MS/MS methods can achieve LOQs in the low nmol/L range. nih.gov For example, one method reported an LOQ below 20 nmol/L for most of the 27 bile acids analyzed. nih.govdaneshyari.com Another highly sensitive method reported a quantitative range of 0.24 pmol/sample to 1000 pmol/sample. researchgate.netnih.gov

Reproducibility: This assesses the precision of the method, which is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Reproducibility is evaluated at two levels: intra-day precision (within the same day) and inter-day precision (on different days). nih.gov For quantitative bile acid analysis, intra- and inter-assay imprecision is generally expected to be less than 15%, with values often below 10%. nih.govthermofisher.com

Table 1: Typical Method Validation Parameters for Bile Acid Quantification

Parameter Typical Value/Range Reference
Linearity (r²) > 0.99 nih.govshimadzu.co.kr
Lower Limit of Quantification (LLOQ) 5 ng/mL nih.gov
Limit of Quantitation (LOQ) < 20 nmol/L nih.govdaneshyari.com
Quantitative Range 0.24 - 1000 pmol/sample researchgate.netnih.gov
Intra- and Inter-assay Imprecision (RSD) < 15% nih.govthermofisher.com
Accuracy 85-115% nih.gov

Evaluation of Extraction Efficiency and Sample Preparation Methodologies

The efficiency of extracting bile acids from complex biological matrices is a critical factor that can influence the accuracy and reproducibility of the quantitative analysis. nih.gov The goal of the extraction procedure is to isolate the analytes of interest from interfering substances with high and reproducible recovery. nih.gov

Several methods are commonly employed for the extraction of bile acids from biological samples:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. creative-proteomics.commdpi.com While straightforward, PPT may not effectively remove all matrix components, potentially leading to significant matrix effects. gimitec.com Acetonitrile has been reported as an effective solvent for deproteinizing liquid samples like serum. nih.govdaneshyari.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. Adjusting the pH can be used to improve the selectivity of the extraction. chromatographyonline.com While LLE can provide clean extracts, the recovery of more polar analytes can sometimes be low. gimitec.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating bile acids from various biological samples. creative-proteomics.com It utilizes a solid sorbent to selectively retain the analytes while other matrix components are washed away. creative-proteomics.com C18 and polymeric mixed-mode phases are common sorbents for bile acid extraction. gimitec.comcreative-proteomics.com SPE can significantly enhance the purity of the extract and improve recovery rates, with typical recoveries ranging from 89.1% to 100.2%. creative-proteomics.com

The evaluation of extraction efficiency is typically performed by comparing the analytical response of an analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov However, a challenge in accurately determining recovery is that added reference compounds may not fully equilibrate with endogenous, protein-bound bile acids. nih.gov

Table 2: Comparison of Sample Preparation Methods for Bile Acid Analysis

Method Principle Advantages Disadvantages Reference
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent. Simple, fast. Less effective at removing all matrix interferences. gimitec.comcreative-proteomics.com
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids. Can provide clean extracts. Recovery of polar analytes can be low. chromatographyonline.comgimitec.com
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted. High purity of extracts, good recovery rates. More complex and time-consuming than PPT. gimitec.comcreative-proteomics.com

Non-Mass Spectrometry Approaches for Complementary Analysis (e.g., NMR for structural verification)

While mass spectrometry is the primary tool for the sensitive quantification of bile acids, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique, particularly for structural verification. nih.govresearchgate.net

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to elucidate the structure of bile acids and their deuterated analogs like 1α-Hydroxytaurodeoxycholic Acid-d4. nih.govresearchgate.net

Key applications of NMR in this context include:

Structural Confirmation: High-resolution NMR can confirm the chemical structure of synthesized standards, including the position of hydroxyl groups and the stereochemistry of the molecule. researchgate.net This is crucial for ensuring the identity and purity of the internal standard used in quantitative MS methods. esschemco.comesschemco.com

Identification of Isomers: NMR can be particularly useful in distinguishing between isomeric bile acids, which can be challenging to separate by chromatography alone. nih.gov

Analysis of Complex Mixtures: While individual peak overlap can be a challenge in 1D NMR spectra of complex mixtures like bile, dissolving the sample in a solvent like dimethylsulfoxide (DMSO) can improve signal resolution. nih.gov 2D NMR techniques further help to overcome the issue of overlapping resonances. nih.gov

Quantification: Although less sensitive than MS, NMR can be used for quantitative analysis without the need for identical internal standards, as the signal intensity is directly proportional to the number of nuclei. nih.gov

For 1α-Hydroxytaurodeoxycholic Acid-d4, NMR would be used to confirm the position of the deuterium (B1214612) labels and to ensure the structural integrity of the molecule. Chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local chemical environment, providing a definitive fingerprint of the compound. washington.eduillinois.educkgas.com

Investigation of Metabolic Pathways and Dynamics Using 1|a Hydroxytaurodeoxycholic Acid D4 As a Stable Isotope Tracer

Elucidation of Bile Acid Biosynthesis Pathways in Model Organisms (non-human)

Stable isotope tracers are fundamental to deciphering the complex pathways of bile acid synthesis. By introducing a labeled compound, researchers can follow its conversion into various products, providing a clear picture of metabolic routes and rates.

Tracing Precursor-Product Relationships in in vitro Cell Culture Systems

In vitro systems, such as primary hepatocytes cultured from model organisms, offer a controlled environment to study bile acid biosynthesis. nih.gov In such a system, 1α-Hydroxytaurodeoxycholic Acid-d4 could be introduced into the culture medium. Over time, samples of the medium and cell lysates would be collected and analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique would allow for the identification and quantification of the original deuterated compound and any new deuterated metabolites formed by the hepatocytes.

For instance, if 1α-Hydroxytaurodeoxycholic Acid-d4 were a precursor to other bile acids, the appearance of new deuterated peaks in the mass spectrometry data would confirm this relationship. The rate of disappearance of the parent compound and the appearance of product compounds would provide quantitative data on the conversion rates.

Hypothetical Research Findings: Precursor-Product Relationship in Rat Hepatocytes

Time (hours)1α-Hydroxytaurodeoxycholic Acid-d4 (pmol/mg protein)Metabolite X-d4 (pmol/mg protein)Metabolite Y-d4 (pmol/mg protein)
0100000
675015050
12500280120
24200450200

This table illustrates the expected decrease of the parent compound and the corresponding increase of its metabolic products over a 24-hour period in a hypothetical in vitro experiment.

Assessment of De Novo Synthesis Rates in Animal Models (e.g., rodent studies)

In animal models, such as rats or mice, stable isotope tracers can be used to determine the rate of de novo synthesis of bile acids. nih.govnih.gov While 1α-Hydroxytaurodeoxycholic Acid-d4 itself would be an exogenous tracer, studies often use labeled precursors like deuterated water (D₂O) or ¹³C-labeled cholesterol to measure the synthesis of all bile acids, including endogenous taurodeoxycholic acid. The incorporation of the stable isotope label into the newly synthesized bile acid pool allows for the calculation of the fractional synthesis rate.

By administering the tracer and collecting bile or plasma samples over time, researchers can measure the enrichment of the label in specific bile acids. This provides a dynamic view of how quickly the body is producing new bile acids under various physiological or pathological conditions. nih.gov

Analysis of Bile Acid Biotransformation and Conjugation in Experimental Systems

Bile acids undergo extensive modification by both host enzymes and the gut microbiota. frontiersin.org A deuterated tracer like 1α-Hydroxytaurodeoxycholic Acid-d4 would be instrumental in isolating and identifying these transformations.

Role of Specific Enzymes in Modifying 1α-Hydroxytaurodeoxycholic Acid-d4

To understand the role of specific enzymes, in vitro assays would be conducted using purified enzymes or cell fractions containing the enzyme of interest. For example, to test if a particular hydroxylase or dehydrogenase acts on 1α-Hydroxytaurodeoxycholic Acid-d4, the deuterated substrate would be incubated with the enzyme. The reaction mixture would then be analyzed by LC-MS/MS to detect any changes in the mass of the tracer, which would indicate an enzymatic modification such as the addition or removal of a hydroxyl group. The principles of enzyme kinetics can be applied to determine parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which describe the enzyme's affinity for the substrate and its maximum catalytic rate. nih.govmdpi.com

Hypothetical Research Findings: Kinetic Parameters of a Modifying Enzyme

SubstrateEnzymeKₘ (µM)Vₘₐₓ (nmol/mg/min)
1α-Hydroxytaurodeoxycholic Acid-d4Cytochrome P450 2C705015
Endogenous Taurodeoxycholic AcidCytochrome P450 2C704518

This table provides an example of kinetic data that could be generated, comparing the enzyme's activity on the deuterated tracer to its natural substrate.

Characterization of Microbial Transformations of Bile Acids in Gut Models

The gut microbiota plays a significant role in modifying bile acids, primarily through deconjugation and dehydroxylation. frontiersin.orgnih.gov In vitro gut models, which are anaerobic batch cultures inoculated with fecal microbiota, can be used to study these transformations. frontiersin.org By introducing 1α-Hydroxytaurodeoxycholic Acid-d4 into such a model, researchers could track its conversion into other deuterated compounds by gut bacteria. For example, the cleavage of the taurine (B1682933) group would result in the formation of deuterated 1α-hydroxydeoxycholic acid. Further modifications, such as the removal of hydroxyl groups, would lead to other deuterated secondary bile acids.

Kinetic Studies of Bile Acid Enterohepatic Circulation in Animal Models

The enterohepatic circulation is the process by which bile acids are secreted by the liver, reabsorbed in the intestine, and returned to the liver via the portal vein. wikipedia.orgnih.gov Stable isotope tracers are essential for studying the kinetics of this process. nih.govresearchgate.net In an animal model, a known amount of 1α-Hydroxytaurodeoxycholic Acid-d4 could be administered, and its appearance and disappearance in plasma, bile, and feces would be monitored over time.

This would allow for the determination of key pharmacokinetic parameters such as the absorption rate, elimination rate, and the size of the circulating bile acid pool. By comparing these parameters in healthy animals versus models of disease, researchers can gain insights into how bile acid circulation is altered in pathological states.

Hypothetical Research Findings: Pharmacokinetic Parameters in a Rodent Model

ParameterValue
Absorption Half-life (t₁/₂ abs)1.5 hours
Elimination Half-life (t₁/₂ elim)8 hours
Volume of Distribution (Vd)0.5 L/kg
Clearance (CL)0.1 L/hr/kg
Bioavailability (F)95%

This table presents a hypothetical set of pharmacokinetic parameters that could be determined for 1α-Hydroxytaurodeoxycholic Acid-d4 following its administration to an animal model.

Measurement of Flux Rates and Turnover

The use of stable isotope-labeled compounds, such as deuterated bile acids, is a cornerstone for measuring the kinetics of bile acid metabolism in vivo. The fundamental technique employed is isotope dilution mass spectrometry. nih.gov This method allows for the precise determination of flux rates (the rate of appearance of a substance) and turnover (the rate of renewal of the existing pool).

The process involves administering the deuterated tracer and then collecting biological samples, typically serum or bile, over a set period. nih.gov The enrichment of the tracer (the ratio of the labeled to the unlabeled compound) is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov As the labeled bile acid mixes with the body's natural pool of the same or related bile acids, its concentration dilutes over time due to synthesis of new (unlabeled) bile acids and irreversible loss from the body.

By plotting the decay of the isotopic enrichment over time, researchers can calculate key kinetic parameters. The fractional turnover rate (FTR), which represents the fraction of the bile acid pool that is replaced per day, is determined from the slope of the monoexponential decay curve. nih.gov The synthesis or production rate can then be calculated by multiplying the FTR by the total pool size of the bile acid. This provides a dynamic view of how rapidly bile acids are being produced and eliminated, offering insights into the regulation of cholesterol homeostasis. researchgate.netnih.gov

Table 1: Representative Kinetic Data from a Bile Acid Tracer Study
Bile Acid TracerSubject GroupFractional Turnover Rate (pools/day)Calculated Synthesis Rate (μmol/day)
Cholic Acid-d4Healthy Controls (n=12)0.28 ± 0.04450 ± 60
Cholic Acid-d4Hyperlipidemia Patients (n=10)0.35 ± 0.06620 ± 85
Chenodeoxycholic Acid-d4Healthy Controls (n=12)0.21 ± 0.03380 ± 55
Chenodeoxycholic Acid-d4Hyperlipidemia Patients (n=10)0.25 ± 0.05440 ± 70

*Indicates a statistically significant difference from healthy controls (p < 0.05). Data are hypothetical and for illustrative purposes.

Modeling of Bile Acid Pool Sizes and Dynamics

Building upon the data from tracer decay curves, researchers can model the size of the bile acid pool and its dynamic behavior. The pool size of a specific bile acid is the total amount of that acid present in the enterohepatic circulation (liver, biliary tract, intestines, and portal blood). youtube.com

The classic method to determine pool size is the Lindstedt isotope dilution method. nih.gov By extrapolating the isotopic enrichment decay curve back to time zero, the theoretical enrichment, had the tracer mixed instantaneously and completely with the entire pool, can be determined. Knowing the exact amount of the deuterated tracer administered, the pool size is calculated using the following principle:

Pool Size = (Dose of Labeled Bile Acid / Isotopic Enrichment at Time 0) - Dose of Labeled Bile Acid

Modern computational and modeling techniques allow for more complex, multi-compartmental models of bile acid dynamics. monash.edu These models can account for different compartments such as the gallbladder, small intestine, and colon, and the rates of transfer between them. Using a tracer like 1α-Hydroxytaurodeoxycholic Acid-d4 would allow for the specific investigation of the pool size and dynamics of 1α-hydroxylated bile acids, which may have unique metabolic fates or signaling properties compared to more common bile acids. nih.gov

Metabolic Flux Analysis (MFA) in Isolated Tissues or Cells

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govnih.gov While often applied to central carbon metabolism using tracers like labeled glucose or glutamine, the principles can be extended to study bile acid metabolism in isolated systems like cultured hepatocytes or perfused liver preparations. creative-proteomics.comnih.gov

Application of 1α-Hydroxytaurodeoxycholic Acid-d4 to Quantify Specific Metabolic Fluxes

In an in vitro setting, hepatocytes could be incubated with 1α-Hydroxytaurodeoxycholic Acid-d4. This allows researchers to trace the fate of the deuterium (B1214612) label as the molecule is metabolized. nih.gov The primary goal is to measure the rates of specific biotransformation reactions.

For instance, the application of this specific tracer could help quantify fluxes through several potential pathways:

Deconjugation: The rate at which the taurine group is removed to form 1α-Hydroxytaurodeoxycholic Acid-d4.

Dehydroxylation: The flux of conversion to other bile acid forms by removal of the 1α-hydroxyl group by microbial or cellular enzymes.

Further Metabolism: The rate of its conversion into other modified bile acids through sulfation or glucuronidation.

By measuring the rate of appearance of these downstream metabolites containing the deuterium label, a quantitative flux map of the tracer's metabolism can be constructed. This requires sensitive analytical methods like LC-MS/MS to separate and quantify the different labeled bile acid species. nih.govuky.edu

Table 2: Hypothetical Metabolic Fluxes in Cultured Hepatocytes Incubated with a Labeled Bile Acid Tracer
Metabolic PathwayFlux (nmol/mg protein/hr) - Control ConditionFlux (nmol/mg protein/hr) - Test Condition (e.g., Drug Exposure)Fold Change
Tracer Uptake15.2 ± 1.814.8 ± 2.1-0.03
Deconjugation Rate3.1 ± 0.56.5 ± 0.92.10
Sulfation Rate4.5 ± 0.72.1 ± 0.4-0.53
Glucuronidation Rate1.8 ± 0.31.9 ± 0.50.06

*Indicates a statistically significant difference from control (p < 0.05). Data are hypothetical and for illustrative purposes.

Assessment of Pathway Regulation Under Various Experimental Conditions

A key application of MFA is to understand how metabolic pathways are regulated. By using 1α-Hydroxytaurodeoxycholic Acid-d4 as a tracer, researchers can assess how different conditions alter its metabolism in isolated cells or tissues. These experimental conditions could include:

Disease Models: Using cells from an animal model of liver disease (e.g., cholestasis or non-alcoholic fatty liver disease) to see how bile acid biotransformation is altered. nih.gov

Drug Treatment: Exposing hepatocytes to a drug candidate to determine if it impacts bile acid detoxification pathways, which is crucial for predicting potential drug-induced liver injury. frontiersin.org

Genetic Manipulation: Using cells where a specific enzyme or transporter has been knocked out or overexpressed to understand its role in the metabolism of 1α-hydroxylated bile acids.

Hormonal and Signaling Molecule Effects: Treating cells with hormones or signaling molecules known to regulate bile acid metabolism, such as agonists for the farnesoid X receptor (FXR) or TGR5, to see how they specifically influence the flux through different metabolic routes. researchgate.netnih.gov

By comparing the metabolic flux maps generated under control versus experimental conditions, scientists can gain mechanistic insights into the regulation of specific metabolic pathways. frontiersin.orgplos.org This approach provides a more dynamic and functional picture than static measurements of gene expression or protein levels alone.

Exploration of Biological Roles and Mechanistic Insights Non Clinical

Interaction with Bile Acid Receptors and Signaling Pathways in Cellular Models

The biological effects of 1α-Hydroxytaurodeoxycholic Acid and its related compounds are largely mediated through their interaction with bile acid receptors, most notably the Farnesoid X Receptor (FXR) and the G Protein-Coupled Bile Acid Receptor 1 (TGR5).

Studies on hyocholic acid (HCA) and its derivatives have demonstrated a unique interaction with FXR and TGR5. Unlike many other bile acids that are potent activators of FXR, HCA species have been shown to inhibit FXR signaling. nih.gov Simultaneously, they act as agonists for TGR5, a G protein-coupled receptor. nih.gov This dual activity of inhibiting FXR while activating TGR5 is a distinctive feature of this class of bile acids. nih.gov

The activation of TGR5 by bile acids like taurolithocholic acid (TLCA), a downstream metabolite, initiates a signaling cascade that has various metabolic implications. koreamed.org In enteroendocrine cells, the activation of both FXR and TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.govnih.govnih.gov The interplay between these two receptors is complex; for instance, FXR activation has been shown to induce the expression of the TGR5 gene. nih.gov Some synthetic dual agonists for FXR and TGR5, such as INT-767, have been developed to leverage these pathways for therapeutic benefit in metabolic and cardiovascular diseases. nih.govnih.gov

Table 1: Interaction of Related Bile Acids with FXR and TGR5

Compound/Class Receptor Activity Reference
Hyocholic Acid (HCA) Species FXR Inhibitor nih.gov
Hyocholic Acid (HCA) Species TGR5 Activator nih.gov
Taurolithocholic Acid (TLCA) TGR5 Agonist koreamed.org
INT-767 FXR & TGR5 Dual Agonist nih.govnih.gov

In cellular models, the modulation of FXR and TGR5 by these bile acids leads to significant changes in gene expression. For example, tauroursodeoxycholic acid (TUDCA) has been shown to protect hepatocytes from apoptosis induced by other bile acids by inducing the expression of the dual-specificity mitogen-activated protein kinase phosphatase 1 (MKP-1). nih.gov This prevents the activation of downstream stress-activated protein kinases. nih.gov

In hepatocytes, the activation of FXR typically leads to the downregulation of genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). Conversely, the inhibition of FXR by HCA species would be expected to prevent this downregulation. In intestinal L-cells, the activation of TGR5 can induce the expression of proglucagon, the precursor to GLP-1. nih.gov Furthermore, studies with the dual FXR/TGR5 agonist INT-767 have shown that FXR activation can induce TGR5 gene expression, highlighting a crosstalk mechanism that amplifies GLP-1 secretion. nih.gov

Table 2: Modulation of Gene Expression by Related Bile Acids in vitro

Cell Type Compound/Class Modulated Gene Effect Reference
Hepatocytes TUDCA MKP-1 Induction nih.gov
Intestinal L-cells TGR5 Agonists Proglucagon Induction nih.gov
Intestinal L-cells INT-767 (FXR/TGR5 Agonist) TGR5 Induction nih.gov

Influence on Lipid and Glucose Homeostasis in Animal Models (e.g., studies in knockout or transgenic mice)

The unique receptor activity profile of HCA and its derivatives translates into significant effects on lipid and glucose metabolism in animal models.

Studies in animal models of hyperlipidemia have shown that related bile acids can ameliorate lipid abnormalities. For instance, taurochenodeoxycholic acid (TCDCA) was found to have a significant ameliorating effect on dietary hyperlipidemia in mice, primarily through the modulation of glycerophospholipid metabolism. researchgate.net Tauroursodeoxycholic acid (TUDCA) has also been shown to attenuate hepatic steatosis in mouse models of non-alcoholic fatty liver disease (NAFLD) by improving intestinal barrier function and reducing intestinal fat transport. mdpi.com TUDCA was also found to reduce the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), an enzyme involved in the β-oxidation of long-chain fatty acids, and to regulate the levels of sterol regulatory element-binding protein (SREBP-1), a key transcription factor in lipid biosynthesis. mdpi.comresearchgate.net

Table 3: Effects on Hepatic Lipid Metabolism in Animal Models

Animal Model Compound Key Findings Reference
Hyperlipidemic Mice TCDCA Ameliorated dietary hyperlipidemia; modulated glycerophospholipid metabolism. researchgate.net
NAFLD Mice TUDCA Attenuated hepatic steatosis; improved intestinal barrier; reduced intestinal fat transport. mdpi.com
Obese Mice TUDCA Reduced mitochondrial LCAD; regulated SREBP-1. mdpi.comresearchgate.net

The administration of HCA in diabetic mouse models has been shown to improve glucose homeostasis to a greater extent than tauroursodeoxycholic acid. nih.gov This effect is linked to the increased secretion of fasting GLP-1. nih.gov The underlying mechanism involves the simultaneous activation of TGR5 and inhibition of FXR, which upregulates GLP-1 production and secretion in enteroendocrine cells. nih.gov These findings were validated in TGR5 knockout and intestinal FXR activation mouse models. nih.gov

Furthermore, TUDCA has been demonstrated to improve insulin (B600854) resistance and reduce oxidative stress in obese mouse models. nih.gov Mechanistically, TUDCA can block the interaction between KEAP1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the transcription of antioxidant genes, which in turn improves insulin signaling. nih.gov In healthy humans, the intrajejunal infusion of taurocholic acid (TCA) was found to reduce the glycemic response to glucose, an effect associated with an increase in GLP-1. nih.gov

Table 4: Impact on Glucose Homeostasis in Preclinical Models

Model Compound Key Findings Reference
Diabetic Mice HCA Improved glucose homeostasis; increased fasting GLP-1 secretion. nih.gov
TGR5 Knockout Mice HCA Validated the role of TGR5 in glucose homeostasis improvement. nih.gov
Obese Mice TUDCA Alleviated insulin resistance; reduced oxidative stress. nih.gov
Healthy Humans TCA Reduced glycemic response to glucose; increased GLP-1. nih.gov

Role in Organ-Specific Metabolism (e.g., Liver, Intestine) in Pre-Clinical Models

In the liver, these bile acids play a crucial role in regulating their own synthesis and transport, as well as influencing lipid and glucose metabolism. The inhibition of FXR by HCA species is expected to have a significant impact on hepatic gene expression, leading to changes in bile acid pool composition and size. In grouper, a model for studying lipid metabolism, taurocholic acid (TCA) treatment was shown to reduce hepatic lipid accumulation by activating FXR and TGR5 signaling, thereby increasing bile acid transport and reabsorption. nih.gov

In the intestine, the primary role of these bile acids is the modulation of GLP-1 secretion from enteroendocrine L-cells through TGR5 activation. nih.gov This has systemic effects on glucose tolerance and insulin sensitivity. The crosstalk between FXR and TGR5 in the intestine is a key regulatory node in these processes. nih.govnih.gov Additionally, these bile acids can influence the gut microbiota, which in turn can metabolize bile acids and further impact host metabolism. nih.gov

Hepatic Metabolism of 1α-Hydroxytaurodeoxycholic Acid-d4

1α-Hydroxytaurodeoxycholic Acid-d4 is a deuterated, isotopically labeled form of 1α-hydroxytaurodeoxycholic acid. The deuterium (B1214612) labeling makes it a valuable tool for metabolic studies, as it can be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. Its metabolic fate is considered identical to the non-labeled compound.

The metabolism of bile acids is a complex process primarily occurring in the liver. Taurodeoxycholic acid, the parent compound of 1α-hydroxytaurodeoxycholic acid, is a secondary bile acid formed in the intestine by bacterial 7-dehydroxylation of the primary bile acid taurocholic acid. Upon reabsorption and return to the liver via the portal circulation, taurodeoxycholic acid can undergo several metabolic transformations. karger.comcreative-proteomics.com

One key metabolic pathway is hydroxylation. Studies on human fetal liver preparations have demonstrated that taurodeoxycholic acid can be efficiently hydroxylated at various positions on its steroid nucleus, including the 1β- and 7α-positions. karger.com This hydroxylation is carried out by specific cytochrome P450 enzymes within the hepatocytes. karger.com The presence of 1β-hydroxylase activity suggests that the liver possesses the enzymatic machinery capable of introducing a hydroxyl group at the C1 position. Therefore, 1α-Hydroxytaurodeoxycholic Acid is likely a metabolite of taurodeoxycholic acid, formed within the liver. This hydroxylation step is often considered a detoxification pathway, as it increases the hydrophilicity of the bile acid, potentially reducing the cellular toxicity associated with more hydrophobic secondary bile acids like taurodeoxycholic acid. karger.com

Once formed, 1α-Hydroxytaurodeoxycholic Acid-d4, like other conjugated bile acids, is transported into the bile canaliculi for secretion into the intestine as part of the enterohepatic circulation. creative-proteomics.comphysoc.org If it is deconjugated by gut bacteria, the resulting unconjugated form can be reabsorbed, return to the liver, and be re-conjugated with taurine (B1682933) or glycine (B1666218) before being re-secreted. nih.gov

Intestinal Absorption and Transport Mechanisms

The intestinal absorption of bile acids is a highly efficient process crucial for maintaining the bile acid pool for digestive and signaling functions. creative-proteomics.combiologists.com As a taurine-conjugated bile acid, 1α-Hydroxytaurodeoxycholic Acid-d4 is primarily reabsorbed in the distal part of the small intestine, the terminal ileum. nih.govnih.gov This process is mediated by a series of specialized transport proteins located on the apical and basolateral membranes of the intestinal epithelial cells (enterocytes).

The primary mechanism for the uptake of conjugated bile acids from the intestinal lumen into the enterocytes is active transport. physoc.orgnih.gov This is carried out by the Apical Sodium-dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. biologists.comnih.gov This transporter utilizes the sodium gradient across the apical membrane to drive the uptake of bile acids into the cell.

Once inside the enterocyte, the bile acid molecule is thought to bind to the Intestinal Bile Acid-Binding Protein (I-BABP) . This cytosolic protein facilitates the transport of the bile acid across the cell from the apical to the basolateral (blood-facing) side, while also potentially protecting the cell from the cytotoxic effects of high concentrations of free bile acids. nih.gov

At the basolateral membrane, the bile acid is exported into the portal circulation to be returned to the liver. This efflux is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα-OSTβ) . nih.govnih.gov This transporter functions independently of sodium and facilitates the movement of bile acids out of the enterocyte and into the bloodstream. nih.gov

While the majority of conjugated bile acids are reclaimed via this active transport system in the ileum, a smaller fraction may be absorbed passively in other parts of the intestine, such as the jejunum and colon. biologists.comnih.gov The addition of a hydroxyl group to form 1α-hydroxytaurodeoxycholic acid increases its polarity, which would typically decrease the rate of passive diffusion across the intestinal membrane compared to its less polar parent compound, taurodeoxycholic acid. Therefore, its absorption is highly dependent on the active transport machinery in the ileum.

Table of Key Transport Proteins in Intestinal Absorption

Transporter Name Gene Symbol Location in Enterocyte Function Transport Mechanism
Apical Sodium-dependent Bile Acid Transporter SLC10A2 Apical (luminal) membrane of ileocytes Uptake of conjugated bile acids from the intestinal lumen. physoc.orgnih.gov Active Transport (Sodium-coupled)
Intestinal Bile Acid-Binding Protein FABP6 Cytosol of ileocytes Intracellular trafficking of bile acids to the basolateral membrane. nih.gov Facilitated Diffusion

Table of Compounds Mentioned

Compound Name
1α-Hydroxytaurodeoxycholic Acid-d4
1α-Hydroxytaurodeoxycholic Acid
Taurodeoxycholic acid
Taurocholic acid
Glycine

Future Research Directions and Unexplored Avenues for 1|a Hydroxytaurodeoxycholic Acid D4

Development of Novel Isotopic Labeling Strategies for Enhanced Resolution

Future research should focus on developing novel isotopic labeling strategies for 1α-Hydroxytaurodeoxycholic Acid-d4 to improve analytical sensitivity and resolution. While deuterium (B1214612) labeling is well-established, the synthesis of versions with heavier isotopes like 13C or 15N could provide distinct advantages.

Key Research Objectives:

Multi-Isotope Labeling: Synthesizing 1α-Hydroxytaurodeoxycholic Acid with a combination of deuterium and 13C or 15N isotopes could create a suite of internal standards with varying masses. This would be particularly beneficial in complex multi-omics studies, minimizing isotopic overlap with other labeled compounds.

Positional Isotope Labeling: The strategic placement of isotopes at specific positions within the molecule can provide insights into metabolic pathways. For instance, labeling the taurine (B1682933) conjugate versus the steroid nucleus could help differentiate the metabolic fate of these two moieties.

Enhanced Mass Spectrometry Detection: The development of labeling strategies that introduce easily ionizable groups could improve detection limits in mass spectrometry, allowing for the analysis of samples with very low concentrations of this bile acid.

Labeling StrategyPotential AdvantageResearch Application
13C LabelingReduced isotopic interference compared to deuterium.High-resolution metabolomics.
15N LabelingSpecific tracking of the taurine conjugate.Studies on bile acid conjugation and deconjugation.
Positional Deuterium LabelingElucidation of specific metabolic transformations.Investigation of hydroxylation and other enzymatic modifications.

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics) in Pre-Clinical Studies

The application of 1α-Hydroxytaurodeoxycholic Acid-d4 as an internal standard can be significantly expanded within the context of multi-omics studies. researchgate.net Integrating its use in lipidomics and metabolomics platforms will provide a more holistic view of the metabolic landscape in preclinical models of liver and gastrointestinal diseases. nih.gov

Potential Pre-Clinical Applications:

Non-alcoholic Fatty Liver Disease (NAFLD): In animal models of NAFLD, precise quantification of 1α-Hydroxytaurodeoxycholic Acid can be correlated with changes in the broader lipidome and metabolome, helping to identify novel biomarkers and therapeutic targets. researchgate.net

Cholestasis: By accurately measuring the flux of this bile acid in models of cholestasis, researchers can gain a better understanding of how bile acid transport and metabolism are altered in these conditions.

Gut Microbiome Interactions: The gut microbiota extensively metabolizes bile acids. nih.gov Using 1α-Hydroxytaurodeoxycholic Acid-d4 in preclinical models will allow for precise tracking of its transformation by gut bacteria, providing insights into the role of the microbiome in bile acid signaling.

Mechanistic Studies on Specific Cellular Transport Systems for Bile Acids

The transport of bile acids into and out of cells is a tightly regulated process mediated by a variety of transport proteins. nih.gov 1α-Hydroxytaurodeoxycholic Acid-d4 can be a powerful tool to investigate the kinetics and specificity of these transporters.

Future Mechanistic Studies:

Transporter Specificity: In vitro studies using cell lines overexpressing specific bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) or the bile salt export pump (BSEP), can determine the affinity and transport kinetics of 1α-Hydroxytaurodeoxycholic Acid by these proteins. nih.gov

Drug-Bile Acid Interactions: This deuterated bile acid can be used to investigate how various drugs interfere with bile acid transport, a common mechanism of drug-induced liver injury.

Regulation of Transporter Expression: By measuring the intracellular and extracellular concentrations of 1α-Hydroxytaurodeoxycholic Acid-d4, researchers can study how different physiological and pathological conditions alter the expression and function of bile acid transporters.

Application in Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging in tissue sections)

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. nih.govnih.gov The use of 1α-Hydroxytaurodeoxycholic Acid-d4 in MSI studies could provide unprecedented insights into the localized distribution of this bile acid in various tissues.

Potential MSI Applications:

Hepatic Zonation: MSI can be used to map the distribution of 1α-Hydroxytaurodeoxycholic Acid across the different zones of the liver lobule, providing information on the spatial organization of bile acid synthesis and transport. nih.gov

Intestinal Absorption: Imaging the distribution of this deuterated bile acid in cross-sections of the intestine can help to visualize the sites of its absorption and metabolism.

Tissue Accumulation in Disease: In models of liver disease, MSI can be used to identify areas of the liver where 1α-Hydroxytaurodeoxycholic Acid accumulates, which may correlate with regions of tissue injury. acs.org

Comparative Studies with Other Deuterated Bile Acids and Structural Analogues

Systematic comparative studies of 1α-Hydroxytaurodeoxycholic Acid-d4 with other deuterated bile acids and their structural analogues will help to delineate the specific roles of different bile acid species.

Areas for Comparative Research:

Comparison with Primary and Secondary Bile Acids: Comparing the metabolic fate and signaling properties of 1α-Hydroxytaurodeoxycholic Acid-d4 with deuterated primary bile acids (e.g., cholic acid-d4) and secondary bile acids (e.g., deoxycholic acid-d4) will provide a clearer understanding of the unique functions of this hydroxylated tauro-conjugate.

Effect of Hydroxylation: Comparing 1α-Hydroxytaurodeoxycholic Acid-d4 with its non-hydroxylated counterpart, taurodeoxycholic acid-d4, will help to elucidate the impact of 1α-hydroxylation on its transport, metabolism, and receptor interactions.

Structure-Activity Relationship Studies: A panel of deuterated structural analogues with modifications at different positions of the steroid nucleus or the taurine side chain could be synthesized to probe the structure-activity relationships of bile acid signaling.

CompoundKey Structural DifferencePotential Research Focus
Cholic Acid-d4Tri-hydroxylated primary bile acidComparison of synthesis and primary transport.
Deoxycholic Acid-d4Di-hydroxylated secondary bile acidRole of gut microbiome in its formation.
Taurodeoxycholic Acid-d4Non-hydroxylated counterpartEffect of 1α-hydroxylation on function.

Computational Modeling and Simulation of Bile Acid Dynamics and Interactions

Computational modeling and simulation offer a powerful in silico approach to study the complex dynamics of bile acid metabolism and signaling. nih.govtue.nl Integrating experimental data obtained using 1α-Hydroxytaurodeoxycholic Acid-d4 into these models can significantly enhance their predictive power.

Future Computational Approaches:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion of 1α-Hydroxytaurodeoxycholic Acid-d4, providing a quantitative framework to understand its in vivo behavior. nih.gov

Molecular Docking Studies: The binding of 1α-Hydroxytaurodeoxycholic Acid to key receptors, such as the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), can be simulated to predict its signaling potential. mdpi.com

Systems Biology Models: Integrating data on the transport, metabolism, and signaling of this deuterated bile acid into systems-level models of liver and gut function can help to unravel the complex regulatory networks that govern bile acid homeostasis. nih.gov

Investigation of Enzyme Kinetics and Substrate Specificity for Bile Acid Modifying Enzymes

The enzymatic machinery responsible for the synthesis and modification of bile acids is complex. 1α-Hydroxytaurodeoxycholic Acid-d4 can serve as a valuable substrate for in vitro studies aimed at characterizing the kinetics and specificity of these enzymes. creative-enzymes.com

Enzymatic Studies:

Hydroxysteroid Dehydrogenases (HSDHs): The kinetics of enzymes responsible for the introduction and modification of hydroxyl groups on the steroid nucleus can be studied using 1α-Hydroxytaurodeoxycholic Acid-d4 as a substrate.

Bile Acid-CoA Synthetase and Bile Acid-Amino Acid N-Acyltransferase: The enzymes involved in the conjugation of bile acids with taurine can be investigated to determine their specificity for this hydroxylated bile acid.

Gut Microbial Enzymes: The enzymatic activities of gut bacteria that modify bile acids can be characterized by incubating 1α-Hydroxytaurodeoxycholic Acid-d4 with bacterial cultures or purified enzymes and analyzing the resulting metabolites. pnas.org

Q & A

Basic Research Questions

Q. What is the methodological role of 1|A-Hydroxytaurodeoxycholic Acid-d4 in bile acid quantification using mass spectrometry?

  • Answer: This deuterated compound serves as an internal standard (IS) for quantifying endogenous bile acids via GC- or LC-MS. By spiking it into biological samples (e.g., serum, feces), researchers normalize extraction efficiency and correct for ion suppression/enhancement during MS analysis. For example, deuterated analogs like cholic acid-d4 and taurocholic acid-d4 are used in bile acid extraction protocols to ensure accuracy .

Q. How should this compound be prepared and validated for experimental use?

  • Answer:

Preparation: Dissolve the compound in methanol or ethanol at 10 mM (typical stock concentration). For LC-MS, dilute to working concentrations (e.g., 1–100 nM) in matrix-matched solvents .

Validation: Verify purity (>95%) via HPLC and confirm isotopic enrichment using high-resolution MS. Cross-check with Certificate of Analysis (COA) data for lot-specific specifications .

Q. What critical parameters must be optimized when using deuterated bile acids like this compound in LC-MS workflows?

  • Answer:

  • Ionization Efficiency: Adjust MS parameters (e.g., collision energy, source temperature) to maximize signal-to-noise ratios for both the IS and target analytes.
  • Chromatographic Separation: Use C18 columns and gradient elution to resolve structurally similar bile acids (e.g., α/β-muricholic acid-d4 vs. glycohyocholic acid-d4) .

Advanced Research Questions

Q. How do matrix effects impact the reliability of this compound in complex biological samples, and how can these be mitigated?

  • Answer:

  • Matrix Effects: Co-eluting lipids or metabolites in samples may suppress/enhance ionization. For instance, fecal extracts require solid-phase extraction (e.g., Monospin C18 columns) to remove interferents .
  • Mitigation Strategies:
  • Use stable isotope dilution assays (SIDA) to match the IS’s physicochemical properties with the target analyte.
  • Validate recovery rates (80–120%) via spike-and-recovery experiments in representative matrices .

Q. What analytical validations are required when transitioning this compound from GC-MS to LC-MS platforms?

  • Answer:

  • Linearity: Test IS response across a concentration range (e.g., 0.1–1000 nM) to ensure consistent detector performance.
  • Limit of Detection (LOD)/Limit of Quantification (LOQ): Determine using signal-to-noise ratios ≥3 and ≥10, respectively.
  • Cross-Reactivity: Confirm no interference from structurally related bile acids (e.g., taurodeoxycholic acid vs. taurocholic acid-d4) using high-resolution MS/MS .

Q. How can researchers resolve discrepancies in bile acid quantification when using deuterated IS like this compound?

  • Answer:

  • Isotopic Interference: Ensure deuterium labeling does not overlap with natural isotope peaks of unlabeled analytes. For example, use d4 labeling (vs. d2) to minimize overlap .
  • Batch Variability: Compare COA data across lots to account for purity or stability differences. Revalidate methods with each new IS batch .

Q. What strategies are recommended for multiplexed quantification of bile acids using multiple deuterated standards (e.g., this compound and ursocholic acid-d4)?

  • Answer:

  • Chromatographic Optimization: Use ultra-high-performance LC (UHPLC) to separate co-eluting bile acids (e.g., α/β-muricholic acid-d4).
  • Dynamic MRM: Program MS to detect specific transitions for each analyte/IS pair, reducing cross-talk .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results when this compound shows inconsistent recovery rates across studies?

  • Answer:

  • Sample Preparation Audit: Compare extraction protocols (e.g., derivatization methods for GC-MS vs. direct injection for LC-MS). Methoxyamination or silylation may alter recovery .
  • Instrument Calibration: Recalibrate MS systems using certified reference materials (e.g., NIST standards) to rule out instrumental drift .

Q. What statistical approaches are suitable for normalizing large-scale bile acid datasets generated with this compound?

  • Answer:

  • Internal Standard Normalization: Calculate analyte/IS peak area ratios to correct for technical variability.
  • Batch Correction: Apply algorithms like ComBat to adjust for inter-batch variability in longitudinal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.